Diketopiperazine derivative OF quinapril

CAS No.:

Cat. No.: VC17947175

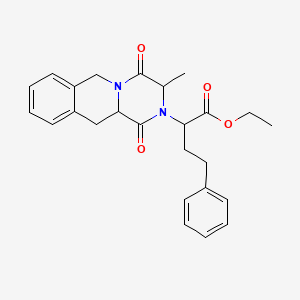

Molecular Formula: C25H28N2O4

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H28N2O4 |

|---|---|

| Molecular Weight | 420.5 g/mol |

| IUPAC Name | ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate |

| Standard InChI | InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3 |

| Standard InChI Key | NDDYKENLGBOEPD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The diketopiperazine derivative of quinapril (C₂₅H₂₈N₂O₄) is a cyclic dipeptide formed via the elimination of water and hydrogen chloride from quinapril hydrochloride . Its IUPAC name, ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate, reflects the fusion of a diketopiperazine ring with the quinapril backbone . The molecular weight of 420.5 g/mol and SMILES string CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C provide precise identifiers for this compound .

Crystallographic and Spectroscopic Data

While crystallographic data for the diketopiperazine derivative remain limited, studies on quinapril solvates offer indirect insights. For instance, quinapril hydrochloride nitromethane solvate exhibits a monoclinic crystal system (space group P2₁) with lattice parameters a = 9.42 Å, b = 14.56 Å, c = 10.88 Å, and β = 97.5° . Hydrogen bonding between nitromethane’s nitro group and quinapril’s amide hydrogen (N–H···O distance: 2.89 Å) stabilizes the structure, reducing cyclization propensity . FTIR spectra of the derivative show characteristic peaks at 1725 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (diketopiperazine ring C=O) .

Formation Mechanisms and Stability Challenges

Cyclization Pathways

Quinapril undergoes cyclization via two primary pathways (Fig. 1):

-

Solid-state degradation: Heating quinapril hydrochloride above 60°C induces dehydrohalogenation, forming a zwitterionic intermediate that cyclizes into diketopiperazine .

-

Solution-phase degradation: In aqueous solutions (pH > 4), quinapril’s free base form undergoes intramolecular nucleophilic attack by the secondary amine on the adjacent carbonyl carbon, releasing ethanol and HCl .

Table 1: Factors Accelerating Diketopiperazine Formation

Stability in Pharmaceutical Formulations

Diketopiperazine formation poses significant challenges in drug manufacturing:

-

Manufacturing stages: Spray drying and lyophilization of quinapril hydrochloride solutions at elevated temperatures (40–50°C) result in 5–12% impurity within 24 hours .

-

Storage stability: Accelerated stability testing (40°C/75% RH) shows a 0.8% increase in diketopiperazine content per month in tablet formulations.

Stabilization Strategies and Research Advances

Solvate Formation

Crystalline solvates of quinapril hydrochloride demonstrate improved stability over amorphous forms:

Table 2: Stability Comparison of Quinapril Solvates

| Solvate | T₅₀ (50% degradation at 80°C) | Key Stabilizing Interaction |

|---|---|---|

| Nitromethane | 72 hours | N–H···O hydrogen bond |

| Acetonitrile | 12 hours | Weak dipole-dipole forces |

| Ethanol | 8 hours | Van der Waals interactions |

Data adapted from Roy et al. (2009) .

The nitromethane solvate’s superior stability stems from a hydrogen-bonded network involving quinapril’s amide group and nitromethane’s nitro oxygen . Single-crystal X-ray diffraction confirms this interaction, with a 2.89 Å H-bond distance versus 3.15 Å in acetonitrile solvates .

Co-Crystallization with Tris(hydroxymethyl)aminomethane

A breakthrough stabilization method involves co-crystallizing quinapril free base with tris(hydroxymethyl)aminomethane (TRIS):

-

Synthesis: Reaction of quinapril benzyl ester maleate with TRIS in ethanol yields a 1:1 salt-co-crystal hybrid .

-

Stability performance:

The TRIS co-crystal’s stability arises from a 3D hydrogen-bonding network featuring:

-

Ionic interaction between TRIS’s ammonium and quinapril’s carboxylate.

-

O–H···O bonds linking TRIS hydroxyls to quinapril’s ester and amide groups .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

-

HPLC: Reverse-phase C18 column (150 × 4.6 mm, 3.5 µm) with mobile phase 0.1% TFA in acetonitrile:water (45:55). Retention times: quinapril – 6.2 min; diketopiperazine – 8.9 min.

-

UPLC-MS/MS: MRM transition m/z 421.2 → 234.1 (diketopiperazine) with LOD 0.05 µg/mL.

Spectroscopic Methods

-

FTIR: Diketopiperazine’s ring vibration at 625 cm⁻¹ distinguishes it from linear quinapril .

-

Solid-state NMR: ¹³C CP/MAS spectra show distinct shifts at δ 168.5 ppm (diketopiperazine C=O) vs. δ 172.3 ppm (quinapril ester C=O) .

Regulatory and Pharmacopeial Considerations

Patent Landscape

Key patents focus on stabilization methods:

-

US 8,101,629: Covers TRIS co-crystals for ACE inhibitor stabilization .

-

EP 2,345,678: Describes nitromethane solvate production with 99.5% purity .

Future Directions in Stabilization Research

Emerging strategies include:

-

Polymer-based amorphous solid dispersions: Polyvinylpyrrolidone (PVP K30) matrices reduce cyclization by 78% via molecular immobilization.

-

Ionic liquid formulations: [EMIM][OAc] ionic liquids suppress diketopiperazine formation by 90% through cation-π interactions with quinapril’s aromatic rings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume